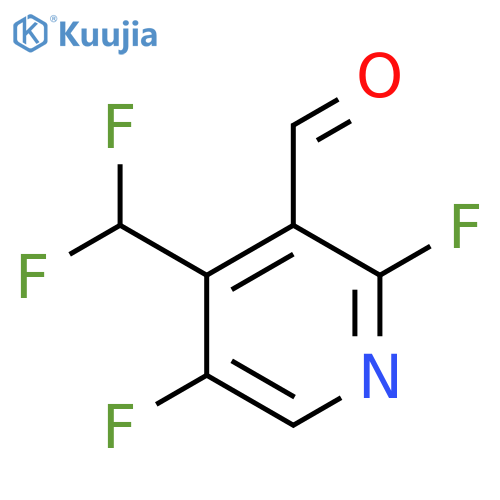Cas no 1806897-39-1 (2,5-Difluoro-4-(difluoromethyl)pyridine-3-carboxaldehyde)

1806897-39-1 structure
商品名:2,5-Difluoro-4-(difluoromethyl)pyridine-3-carboxaldehyde
CAS番号:1806897-39-1
MF:C7H3F4NO
メガワット:193.098435640335
CID:4849342
2,5-Difluoro-4-(difluoromethyl)pyridine-3-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 2,5-Difluoro-4-(difluoromethyl)pyridine-3-carboxaldehyde
-
- インチ: 1S/C7H3F4NO/c8-4-1-12-7(11)3(2-13)5(4)6(9)10/h1-2,6H
- InChIKey: FHVYHYSLQQYUAO-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=CN=C(C=1C=O)F)F)F
計算された属性
- せいみつぶんしりょう: 193.015
- どういたいしつりょう: 193.015
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 189
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 30
2,5-Difluoro-4-(difluoromethyl)pyridine-3-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029074557-500mg |
2,5-Difluoro-4-(difluoromethyl)pyridine-3-carboxaldehyde |
1806897-39-1 | 97% | 500mg |
$1,711.50 | 2022-03-31 | |
| Alichem | A029074557-250mg |
2,5-Difluoro-4-(difluoromethyl)pyridine-3-carboxaldehyde |
1806897-39-1 | 97% | 250mg |
$950.40 | 2022-03-31 | |
| Alichem | A029074557-1g |
2,5-Difluoro-4-(difluoromethyl)pyridine-3-carboxaldehyde |
1806897-39-1 | 97% | 1g |
$3,069.40 | 2022-03-31 |
2,5-Difluoro-4-(difluoromethyl)pyridine-3-carboxaldehyde 関連文献
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
-
Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
1806897-39-1 (2,5-Difluoro-4-(difluoromethyl)pyridine-3-carboxaldehyde) 関連製品
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量